Baimaside (Standard)

Description

Quosp has been reported in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

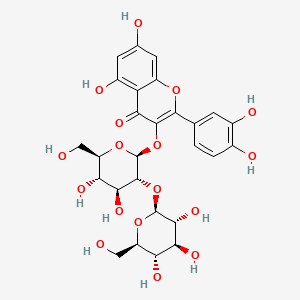

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAJIJVNHKTQC-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940039 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-17-1, 27459-71-8 | |

| Record name | Quercetin 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin-3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin, 3-(O-glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quercetin 3-O-sophoroside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and is noted for its potential health benefits. This technical guide provides an in-depth overview of its natural sources, distribution within various plant tissues, and current understanding of its biosynthesis. Furthermore, this document details established experimental protocols for its extraction, purification, and quantification. Finally, it explores the known signaling pathways modulated by its aglycone, quercetin, providing a foundation for future research into the specific bioactivity of quercetin 3-O-sophoroside.

Natural Sources and Distribution

Quercetin 3-O-sophoroside has been identified in a diverse range of plant species, highlighting its widespread occurrence in the plant kingdom. Notable sources include vegetables from the Brassica genus, such as rapeseed (Brassica napus) and broccoli, as well as fruits like red raspberries (Rubus idaeus).[1] It is also found in medicinal plants, including Apocynum venetum and Thevetia peruviana.

The concentration of quercetin 3-O-sophoroside can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the available quantitative data on its distribution.

Table 1: Concentration of Quercetin 3-O-sophoroside in Various Plant Sources

| Plant Species | Plant Part | Concentration | Reference |

| Rubus idaeus (Red Raspberry) | Fruit (dried) | 1.4-3.1 mg/100g | [2] |

| Brassica napus (Rapeseed) | - | Presence confirmed | [1] |

| Apocynum venetum | - | Presence confirmed | [1] |

Note: Data for many species is still limited to qualitative identification.

Biosynthesis

The biosynthesis of quercetin 3-O-sophoroside follows the general flavonoid biosynthetic pathway, a well-characterized route in plants. This pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate then enters the flavonoid synthesis pathway, leading to the formation of the flavonol aglycone, quercetin.

The final step in the formation of quercetin 3-O-sophoroside is the glycosylation of the quercetin molecule at the 3-hydroxyl position with a sophorose (a disaccharide of glucose) moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes is known, the specific UGT responsible for the attachment of sophorose to quercetin has not yet been definitively identified in most plant species.

Experimental Protocols

Extraction and Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from a method developed for the large-scale preparation of quercetin 3-O-sophoroside.

1. Extraction:

-

Dried and powdered leaves of Poacynum hendersonii are extracted with 70% ethanol in water at a ratio of 1:10 (w/v) for 2 hours at 60°C.

-

The extraction is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure.

2. Macroporous Resin Chromatography:

-

The concentrated extract is loaded onto a pre-treated HPD-300 macroporous resin column.

-

The column is washed with deionized water to remove impurities.

-

The flavonoids are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by HPLC.

-

Fractions rich in quercetin 3-O-sophoroside are pooled and concentrated.

3. Sephadex LH-20 Column Chromatography:

-

The enriched fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

-

The column is eluted with methanol.

-

Fractions are collected and analyzed by HPLC.

-

Fractions containing pure quercetin 3-O-sophoroside are combined and dried.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient elution is typically used. A common system consists of:

-

Solvent A: Acetonitrile

-

Solvent B: 0.1% Formic acid in water

-

Gradient Program:

-

A linear gradient from 10% to 30% A over 30 minutes, followed by a wash and re-equilibration step. The flow rate is typically 1.0 mL/min.

Detection:

-

Monitoring at a wavelength of 350 nm.

Quantification:

-

A calibration curve is generated using a pure standard of quercetin 3-O-sophoroside at various concentrations.

-

The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

The biological activities of many flavonoid glycosides are attributed to their aglycone form, which is released upon hydrolysis in the body. Therefore, the signaling pathways affected by quercetin are highly relevant to the potential bioactivity of quercetin 3-O-sophoroside.

Quercetin is a well-documented modulator of several key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, quercetin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes.[8][9][10][11] Quercetin is believed to interact with Keap1, disrupting its ability to bind to Nrf2, thereby promoting Nrf2-mediated gene expression.[2]

Conclusion and Future Directions

Quercetin 3-O-sophoroside is a widely distributed flavonoid glycoside with potential for significant biological activity. While its natural sources are numerous, quantitative data on its concentration in many plants remain limited. The biosynthetic pathway leading to its aglycone, quercetin, is well-established, though the specific glycosyltransferase for the final step requires further investigation.

Future research should focus on:

-

Quantitative analysis of quercetin 3-O-sophoroside in a wider range of plant species and cultivars to identify rich natural sources.

-

Isolation and characterization of the specific UDP-glycosyltransferase(s) responsible for its synthesis to enable biotechnological production.

-

In-depth investigation of the specific biological activities and signaling pathways directly modulated by quercetin 3-O-sophoroside, as its glycosidic form may have unique properties compared to its aglycone.

This technical guide provides a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of quercetin 3-O-sophoroside.

References

- 1. caymanchem.com [caymanchem.com]

- 2. the-involvement-of-p62-keap1-nrf2-antioxidative-signaling-pathway-and-jnk-in-the-protection-of-natural-flavonoid-quercetin-against-hepatotoxicity - Ask this paper | Bohrium [bohrium.com]

- 3. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 9. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Quercetin 3-O-sophoroside: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological significance of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside consisting of the aglycone quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.[1][2] Found in various plant sources, including Poacynum hendersonii and Brassica napus (rapeseed), this compound has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide details the isolation and characterization of quercetin 3-O-sophoroside, providing protocols and data to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of quercetin 3-O-sophoroside is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₇ | [2] |

| Molecular Weight | 626.51 g/mol | [2] |

| Appearance | Yellowish powder | N/A |

| UV λmax | 257, 355 nm | [5] |

Isolation Methodologies

The isolation of quercetin 3-O-sophoroside from plant matrices typically involves extraction followed by multi-step chromatographic purification. The following protocol is a detailed method for its isolation from the leaves of Poacynum hendersonii.[4]

Extraction

-

Sample Preparation: Air-dried and powdered leaves of Poacynum hendersonii are used as the starting material.

-

Solvent Extraction: The powdered leaves are extracted with 70% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. This process is repeated three times.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A two-step chromatographic procedure is employed for the purification of quercetin 3-O-sophoroside from the crude extract.

Step 1: Macroporous Resin Chromatography [4]

-

Resin Selection: HPD-300 macroporous resin is selected for its optimal adsorption and desorption characteristics for flavonoids.

-

Column Preparation: The resin is packed into a column and pre-equilibrated with deionized water.

-

Loading: The crude extract, dissolved in deionized water, is loaded onto the column at a specific flow rate.

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: The flavonoid-rich fraction is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by HPLC.

Step 2: Sephadex LH-20 Column Chromatography [4]

-

Column Preparation: Sephadex LH-20 gel is swelled in methanol and packed into a column.

-

Loading: The enriched fraction from the macroporous resin chromatography, dissolved in methanol, is loaded onto the Sephadex LH-20 column.

-

Elution: The column is eluted with methanol at a constant flow rate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC. Fractions containing pure quercetin 3-O-sophoroside are pooled and concentrated.

Purity and Yield

The following table summarizes the quantitative data from a study on the isolation of quercetin 3-O-sophoroside from Poacynum hendersonii.[4]

| Parameter | Initial Crude Extract | After HPD-300 Resin | After Sephadex LH-20 |

| Purity of Quercetin 3-O-sophoroside | 2.16% | 21.34% | 93.5% |

| Recovery Yield | - | 82.1% | N/A |

Structural Characterization

The structure of quercetin 3-O-sophoroside is confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the structural elucidation of flavonoid glycosides. The fragmentation pattern provides information about the aglycone and the sugar moieties.

Table of MS Fragmentation Data for Quercetin 3-O-sophoroside:

| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Interpretation |

| 625.14 | 301.03 | [Quercetin - H]⁻ (aglycone) |

| 463.08 | [M - H - 162]⁻ (Loss of one glucose unit) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Quercetin and its glycosides are known to modulate various cellular signaling pathways, contributing to their biological activities. While research specifically on quercetin 3-O-sophoroside is ongoing, the activities of the parent compound, quercetin, provide a strong indication of its potential mechanisms of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Quercetin has been shown to inhibit this pathway, which may contribute to its anticancer effects.

Caption: PI3K/Akt signaling pathway and the inhibitory role of quercetin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been reported to modulate MAPK/ERK signaling, which may underlie some of its therapeutic effects.

Caption: MAPK/ERK signaling pathway and potential inhibition by quercetin.

Experimental Workflow

The overall workflow for the isolation and characterization of quercetin 3-O-sophoroside is depicted below.

Caption: General workflow for the isolation of quercetin 3-O-sophoroside.

Conclusion

Quercetin 3-O-sophoroside represents a promising natural product with the potential for therapeutic applications. This guide provides a foundational understanding of its isolation and characterization, which is essential for advancing research in this area. Further studies are warranted to fully elucidate the specific mechanisms of action of quercetin 3-O-sophoroside on cellular signaling pathways and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Blockage of Wnt/β-catenin signaling by quercetin reduces survival and proliferation of B-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quercetin Glycosides in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. In planta, quercetin predominantly exists not as a free aglycone but as a diverse array of quercetin glycosides. The attachment of sugar moieties, or glycosylation, profoundly alters its solubility, stability, and bioavailability, thereby modulating its biological activity. Understanding the intricate biosynthetic pathway of these glycosides is paramount for metabolic engineering efforts aimed at enhancing their production in crops and for harnessing their full potential in pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quercetin glycosides, from precursor molecules to the final glycosylated products. It details the key enzymatic players, summarizes quantitative data on enzyme kinetics and metabolite concentrations, outlines comprehensive experimental protocols for their study, and provides visual representations of the biochemical pathways and experimental workflows.

The Core Biosynthetic Pathway

The formation of quercetin glycosides is a multi-step process that begins with the general phenylpropanoid pathway, transitions into the flavonoid biosynthesis pathway to produce the quercetin aglycone, and culminates in the final glycosylation steps.

General Phenylpropanoid Pathway

The journey starts with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[1] A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical entry point into the flavonoid biosynthesis pathway.[2][3]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

Flavonoid Biosynthesis: The Path to Quercetin Aglycone

The core flavonoid structure is assembled and modified through the sequential action of several key enzymes:

-

Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3][4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[4]

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to produce dihydrokaempferol (DHK).[5]

-

Flavonoid 3'-Hydroxylase (F3'H): This crucial cytochrome P450 enzyme hydroxylates the B-ring of dihydrokaempferol at the 3' position, converting it to dihydroquercetin (DHQ), also known as taxifolin.[5]

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase, FLS introduces a double bond between the C-2 and C-3 atoms of dihydroquercetin, leading to the formation of the flavonol, quercetin.[5]

Glycosylation: The Final Diversification

The quercetin aglycone is rarely the final product. It serves as a substrate for a large family of enzymes known as UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the quercetin molecule.[6] This process is critical as it enhances the water solubility and stability of quercetin, enabling its transport and storage within the plant cell, typically in the vacuole.[7] The regiospecificity of UGTs is highly variable, leading to a vast diversity of quercetin glycosides, such as quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin).[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Quercetin 3-O-sophoroside: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring phytochemical found in various plants, including rapeseed (Brassica napus)[1]. As a derivative of quercetin, one of the most extensively studied flavonoids, quercetin 3-O-sophoroside is attracting scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of quercetin 3-O-sophoroside, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. While much of the detailed molecular mechanism is inferred from studies on its aglycone, quercetin, emerging research on the absorption and metabolism of the glycoside form suggests it may possess unique biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its action.

Core Mechanisms of Action

The biological activities of quercetin 3-O-sophoroside are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory effects. These properties are intrinsically linked and contribute to its potential efficacy in mitigating a range of pathological conditions.

Antioxidant Activity

Quercetin 3-O-sophoroside exhibits significant antioxidant properties by directly scavenging free radicals and inhibiting lipid peroxidation[1]. The antioxidant capacity is a cornerstone of its mechanism, as oxidative stress is a key pathological factor in numerous chronic diseases.

Quantitative Antioxidant Data

| Compound | Assay | Result | Reference |

| Quercetin 3-O-sophoroside | ABTS Assay | 1.45 (relative antioxidant capacity compared to Trolox) | [1] |

| Quercetin 3-O-sophoroside | Lipid Peroxidation Inhibition (cell-free) | IC50: 9.2 μM | [1] |

| Quercetin | Lipid Peroxidation Inhibition (in vitro) | Superior to its glycosides | [2] |

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant capacity of a compound like quercetin 3-O-sophoroside.

-

Reagent Preparation:

-

Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

-

Prepare a 2.45 mM potassium persulfate solution.

-

Prepare the ABTS radical cation (ABTS•+) working solution by mixing the two stock solutions in equal quantities and allowing them to react for 12-16 hours in the dark at room temperature.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test compound (quercetin 3-O-sophoroside at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a standard for comparison.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance.

-

Determine the concentration required to inhibit 50% of the ABTS radicals (IC50) or express the antioxidant capacity relative to the Trolox standard.

-

Anti-Inflammatory Mechanisms

Chronic inflammation is a critical component of many diseases. Quercetin, and by extension its glycosides, are known to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

a) Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α.

Studies on quercetin have demonstrated its ability to inhibit NF-κB activation by preventing the phosphorylation of IκBα[3]. While direct evidence for quercetin 3-O-sophoroside is still emerging, its structural similarity to quercetin suggests a comparable mechanism of action.

References

Pharmacological Properties of Quercetin 3-O-sophoroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plant sources, is a molecule of growing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its known pharmacological properties, with a focus on its antioxidant, anti-inflammatory, and anticancer activities. While research specifically on quercetin 3-O-sophoroside is still emerging, this document synthesizes the available quantitative data and extrapolates potential mechanisms of action based on studies of its aglycone, quercetin, and other related glycosides. Detailed experimental protocols for evaluating its biological activities and diagrams of key signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Quercetin, one of the most abundant dietary flavonoids, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. In nature, quercetin often exists in its glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety. Quercetin 3-O-sophoroside is one such glycoside, where a sophorose sugar (a disaccharide of glucose) is attached at the 3-position of the quercetin backbone. The nature of the sugar moiety can significantly influence the bioavailability, metabolism, and ultimately, the pharmacological activity of the flavonoid. This guide aims to provide an in-depth technical overview of the current understanding of quercetin 3-O-sophoroside's pharmacological profile.

Physicochemical Properties

-

Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

-

Molecular Formula: C₂₇H₃₀O₁₇

-

Molecular Weight: 626.52 g/mol

-

Appearance: Typically a yellow powder.

-

Solubility: Generally more soluble in polar solvents compared to its aglycone, quercetin.

Pharmacological Properties

Antioxidant Activity

Quercetin 3-O-sophoroside exhibits notable antioxidant properties, contributing to its potential health benefits by mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.

Quantitative Data:

| Assay | Compound | Result | Reference |

| Lipid Peroxidation | Quercetin 3-O-sophoroside | IC₅₀ = 9.2 µM | [1] |

| ABTS Radical Scavenging | Quercetin 3-O-sophoroside | 1.45 (relative to Trolox) | [1] |

| DPPH Radical Scavenging | Quercetin | IC₅₀ = 19.17 µg/mL | [2] |

| H₂O₂ Scavenging | Quercetin | IC₅₀ = 36.22 µg/mL | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Flavonoids, including quercetin and its glycosides, are known to possess anti-inflammatory properties. While specific quantitative data for quercetin 3-O-sophoroside is limited, studies on quercetin suggest that it can modulate inflammatory pathways.

Mechanisms of Action (Inferred from Quercetin):

-

Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.

-

Modulation of Inflammatory Signaling Pathways: Quercetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of active research. Quercetin has been demonstrated to exert antiproliferative and pro-apoptotic effects in various cancer cell lines. The glycosidic form, quercetin 3-O-sophoroside, may also possess such activities, potentially with altered efficacy and bioavailability.

Quantitative Data (Related Glycosides):

| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |

| Caco-2 | Quercetin-3-O-glucoside | 79 | [3] |

| HepG2 | Quercetin-3-O-glucoside | 150 | [3] |

| HeLa | Quercetin-3-O-rhamnoside | 46.67 | [4] |

| MCF-7 | Quercetin Derivatives | 25-200 | [5] |

| HepG2 | Quercetin | 24 µM | [1] |

Mechanisms of Action (Inferred from Quercetin):

-

Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: It can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.

-

Inhibition of Angiogenesis: Quercetin has been reported to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Signaling Pathways

The pharmacological effects of quercetin and its glycosides are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation.

MAPK Signaling Pathway in Inflammation and Cancer

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Quercetin 3-O-sophoroside stock solution (in a suitable solvent, e.g., DMSO or methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of quercetin 3-O-sophoroside in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium

-

Quercetin 3-O-sophoroside stock solution (sterile-filtered)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat the cells with various concentrations of quercetin 3-O-sophoroside and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effect of quercetin 3-O-sophoroside on signaling pathway proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-p38, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Quercetin 3-O-sophoroside is a promising flavonoid glycoside with demonstrated antioxidant activity. While further research is needed to fully elucidate its specific anti-inflammatory and anticancer properties and the underlying mechanisms, the existing data on quercetin and related glycosides provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field, paving the way for the potential development of quercetin 3-O-sophoroside as a therapeutic agent.

References

- 1. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of the absorption and metabolism of the major quercetin in brassica, quercetin-3-O-sophoroside, to that of quercetin aglycone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. revistabionatura.com [revistabionatura.com]

An In-depth Technical Guide to the Biological Activity of Quercetin 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. While research on this specific glycoside is ongoing, this document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways implicated in the bioactivity of its parent aglycone, quercetin. This guide aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid in which the aglycone quercetin is attached to a sophorose disaccharide (two glucose units linked by a β-1,2 glycosidic bond) at the 3-hydroxyl position.[1][2] Flavonoids, a broad class of polyphenolic compounds, are known for their diverse biological activities, and glycosylation can significantly impact their bioavailability, solubility, and metabolic fate.[3] Quercetin itself is one of the most extensively studied flavonoids, exhibiting a wide range of pharmacological effects.[4] This guide focuses specifically on the biological activities attributed to quercetin 3-O-sophoroside, supplemented with data on quercetin where specific information for the glycoside is not yet available.

Quantitative Data on Biological Activities

This section presents available quantitative data for the biological activities of quercetin 3-O-sophoroside. For activities where specific data for the 3-O-sophoroside is limited, data for the aglycone quercetin is provided as a reference point, with the understanding that the glycosidic moiety can influence activity.

Table 1: Antioxidant Activity of Quercetin 3-O-sophoroside

| Assay | Test System | Result | Reference |

| ABTS Assay | Chemical Assay | 1.45 (relative antioxidant capacity compared to Trolox) | [5][6][7] |

| Lipid Peroxidation Inhibition | Cell-free assay using phospholipid liposomes | IC₅₀: 9.2 μM | [5][6][7] |

Table 2: Anticancer Activity of Quercetin (Aglycone)

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | ~7.7 µM (96 hr) | |

| T47D | Human Breast Cancer | MTT Assay | ~50 µM (48 hr) | |

| HCT116 | Human Colon Carcinoma | HDAC8 Inhibition | 181.7 µM |

Table 3: Enzyme Inhibition by Quercetin (Aglycone)

Specific enzyme inhibition data for quercetin 3-O-sophoroside is limited. The following data for quercetin highlights its potential as an enzyme inhibitor.

| Enzyme | Inhibition Type | IC₅₀ Value | Reference |

| Soybean Lipoxygenase-1 | Noncompetitive | 4.8 µM | |

| Cytosolic PKC (from HL-60 cells) | - | ~30.9 µM | |

| Membrane TPK (from HL-60 cells) | - | ~20.1 µM |

Key Signaling Pathways

The biological effects of quercetin and its glycosides are often mediated through the modulation of key intracellular signaling pathways. While specific studies on quercetin 3-O-sophoroside are emerging, the well-documented effects of quercetin on pathways like NF-κB and MAPK provide a strong indication of its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: General NF-κB signaling pathway and points of inhibition by quercetin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: General MAPK signaling pathway and points of modulation by quercetin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of flavonoid compounds like quercetin 3-O-sophoroside.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Add a small volume of the test compound (quercetin 3-O-sophoroside) at various concentrations to a cuvette or microplate well.

-

Add a larger volume of the ABTS•+ working solution and mix.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of ABTS•+ is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.

-

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is induced by a pro-oxidant, and the formation of peroxidation products (e.g., malondialdehyde, MDA) is measured.

Procedure:

-

Preparation of Liposomes:

-

Prepare phospholipid liposomes by sonication or extrusion of a phospholipid (e.g., phosphatidylcholine) in a buffer.

-

-

Induction of Lipid Peroxidation:

-

Incubate the liposome suspension with a pro-oxidant, such as a source of free radicals (e.g., AAPH) or a metal catalyst (e.g., Fe²⁺/ascorbate).

-

-

Assay:

-

Add the test compound (quercetin 3-O-sophoroside) at various concentrations to the liposome suspension before or concurrently with the pro-oxidant.

-

Incubate the mixture at 37°C for a specific time.

-

-

Measurement of Peroxidation:

-

Stop the reaction and measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures MDA.

-

Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat.

-

Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of lipid peroxidation and determine the IC₅₀ value as described for the ABTS assay.

-

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (quercetin 3-O-sophoroside) for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

-

Caption: A simplified workflow diagram of the MTT assay.

Conclusion

Quercetin 3-O-sophoroside exhibits promising biological activities, with its antioxidant properties being the most quantitatively characterized to date. While specific data on its anti-inflammatory and anticancer effects are still limited, the extensive research on its aglycone, quercetin, provides a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB and MAPK is likely to be a central mechanism underlying its therapeutic potential. The experimental protocols detailed in this guide provide a framework for future studies aimed at elucidating the full spectrum of biological activities and mechanisms of action of quercetin 3-O-sophoroside. As research progresses, this flavonoid glycoside may emerge as a valuable lead compound in the development of novel therapeutic agents for a range of diseases.

References

- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]

- 2. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]

- 6. quercetin-3-O-sophoroside | 18609-17-1 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

Quercetin 3-O-sophoroside: An In-depth Technical Guide on Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential antioxidant properties. As a derivative of the well-studied flavonoid quercetin, it is hypothesized to contribute to the health benefits associated with plant-rich diets. This technical guide provides a comprehensive overview of the antioxidant capacity of quercetin 3-O-sophoroside, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Quantitative Antioxidant Capacity Data

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for quercetin 3-O-sophoroside and its aglycone, quercetin. It is important to note that data specifically for quercetin 3-O-sophoroside is limited, and therefore, data for quercetin is included for comparative purposes, as the biological activity of the glycoside is often related to its aglycone.

| Compound | Assay | Result | Reference(s) |

| Quercetin 3-O-sophoroside | ABTS Assay | 1.45 (relative antioxidant capacity compared to Trolox) | |

| Quercetin 3-O-sophoroside | Lipid Peroxidation | IC50: 9.2 μM | |

| Quercetin | DPPH Assay | IC50: 19.17 µg/mL | [1] |

| Quercetin | DPPH Assay | IC50: 19.3 µM | [2] |

| Quercetin | Cellular Antioxidant Activity (CAA) | EC50: 9.84 ± 0.34 μM | [3] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. EC50: The half maximal effective concentration, representing the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections outline the general protocols for several widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (typically 0.1 mM in methanol)

-

Methanol

-

Test compound (Quercetin 3-O-sophoroside)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

Add a specific volume of the test compound or standard solution to the wells of a 96-well microplate.

-

Add a specific volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing only methanol and the DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (Quercetin 3-O-sophoroside)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

The working FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

-

Test compound (Quercetin 3-O-sophoroside)

-

Standard (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the working FRAP reagent fresh and warm it to 37°C.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.

-

Add a larger volume of the working FRAP reagent to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm using a microplate reader.

-

A calibration curve is constructed using the standard, and the results for the test compound are expressed as equivalents of the standard (e.g., µM Fe(II)/g).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

-

Peroxyl radical initiator (e.g., AAPH)

-

Test compound (Quercetin 3-O-sophoroside)

-

Standard antioxidant (e.g., Quercetin)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to reach confluence.

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with the test compound at various concentrations for a specific period (e.g., 1 hour).

-

Load the cells with the DCFH-DA probe.

-

Induce oxidative stress by adding a peroxyl radical initiator.

-

Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve.

-

The EC50 value is determined, representing the concentration of the compound required to reduce the initial percentage of oxidation by 50%.

Signaling Pathways

While direct evidence for the signaling pathways modulated by the antioxidant activity of quercetin 3-O-sophoroside is still emerging, the effects of its aglycone, quercetin, are well-documented. Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:

-

Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide dismutase (SOD), Catalase (CAT), and Glutathione peroxidase (GPx): Key enzymes involved in the detoxification of reactive oxygen species.

The activation of the Nrf2 pathway by compounds like quercetin enhances the cell's intrinsic antioxidant defenses, thereby protecting it from oxidative damage. It is plausible that quercetin 3-O-sophoroside, either directly or after being metabolized to quercetin, can also modulate this crucial protective pathway.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2 Signaling Pathway

Caption: Activation of the Nrf2 antioxidant signaling pathway.

Conclusion

Quercetin 3-O-sophoroside demonstrates notable antioxidant potential, as evidenced by its capacity to scavenge ABTS radicals and inhibit lipid peroxidation. While specific quantitative data for this glycoside across a broader range of standard antioxidant assays remains to be fully elucidated, the established antioxidant and cytoprotective activities of its aglycone, quercetin, provide a strong indication of its potential biological significance. The activation of the Nrf2 signaling pathway by quercetin highlights a key mechanism by which flavonoids can bolster endogenous antioxidant defenses. Further research is warranted to specifically delineate the antioxidant profile of quercetin 3-O-sophoroside and to confirm its direct effects on cellular signaling pathways. Such studies will be instrumental in fully understanding its potential applications in the prevention and mitigation of oxidative stress-related conditions.

References

- 1. nehu.ac.in [nehu.ac.in]

- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Metabolism and Bioavailability of Quercetin 3-O-sophoroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various dietary sources such as Brassica vegetables, presents a unique metabolic and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current scientific understanding of its absorption, metabolism, and bioavailability. Drawing from in vivo and in vitro studies, this document details the metabolic fate of quercetin 3-O-sophoroside, including its potential for intact absorption, phase II conjugation, and microbial degradation. Experimental methodologies are described to facilitate further research, and quantitative data, where available, are presented for comparative analysis. Signaling pathways associated with quercetin and its metabolites are also illustrated to provide context for its potential bioactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Quercetin, a polyphenolic flavonoid, is ubiquitously present in the plant kingdom and is consumed as part of the human diet. It exists predominantly in its glycosidic forms, with the type and linkage of the sugar moiety significantly influencing its bioavailability and metabolic fate. Quercetin 3-O-sophoroside is a diglucoside of quercetin found in notable concentrations in various vegetables. Understanding the journey of this specific glycoside through the body is crucial for evaluating its potential health benefits and for the development of flavonoid-based therapeutics. This guide synthesizes the current knowledge on the metabolism and bioavailability of quercetin 3-O-sophoroside.

Absorption and Metabolism

The metabolism of quercetin 3-O-sophoroside is a complex process involving absorption in the small intestine, enzymatic modifications, and microbial catabolism in the colon.

Intestinal Absorption

A pivotal finding in the study of quercetin 3-O-sophoroside is its capacity for intact absorption in the small intestine. Research utilizing an in situ rat gut model has demonstrated that quercetin 3-O-sophoroside can be absorbed without prior deglycosylation[1][2]. This is a noteworthy observation, as many flavonoid glycosides are thought to require hydrolysis to their aglycone form by intestinal enzymes or gut microbiota before they can be absorbed. The mechanism behind the intact absorption of the sophoroside form may be related to the nature of the terminal sugar or the specific glycosidic linkage[1][2].

Phase II Metabolism

Following absorption, quercetin 3-O-sophoroside undergoes phase II metabolism, primarily in the enterocytes and the liver. The absorbed, intact sophoroside can be subjected to methylation and sulfation[1]. This results in the appearance of methylated, sulfated, and both methylated and sulfated forms of quercetin 3-O-sophoroside in the plasma[1]. The primary enzymes involved in these transformations are catechol-O-methyltransferases (COMT) and sulfotransferases (SULTs)[3][4].

Microbial Catabolism

Any unabsorbed quercetin 3-O-sophoroside that reaches the colon is subject to the metabolic activity of the gut microbiota. These microorganisms possess a wide array of enzymes capable of cleaving the glycosidic bonds, releasing the quercetin aglycone. The aglycone is then further catabolized into smaller phenolic acids. In studies involving the cecal introduction of quercetin 3-O-sophoroside in a rat model, derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid were identified as the primary microbial degradation products[1].

Bioavailability

While specific pharmacokinetic parameters for quercetin 3-O-sophoroside are not extensively documented in the literature, the bioavailability of quercetin glycosides, in general, is known to be influenced by the attached sugar moiety. It has been suggested that quercetin-3-O-oligoglucosides exhibit higher bioavailability compared to other glycosides like rutinosides and the aglycone itself.

Quantitative Data

There is a notable lack of specific quantitative bioavailability data (e.g., Cmax, Tmax, AUC) for quercetin 3-O-sophoroside in the published literature. The available data primarily focuses on quercetin aglycone and other common glycosides. For comparative purposes, the table below summarizes pharmacokinetic data for different forms of quercetin.

| Compound | Dose | Cmax | Tmax | AUC | Species | Reference |

| Quercetin 3-O-sophoroside | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ||

| Quercetin Aglycone | 50 mg/kg (oral) | 2590.5 ± 987.9 ng/mL | ~15 min | 2590.5 ± 987.9 minmg/L | Rat | [5] |

| Quercetin-3-O-glucuronide | 50 mg/kg (oral) | 962.7 ± 602.3 ng/mL | ~120 min | 962.7 ± 602.3 minmg/L | Rat | [5] |

| Isoquercitrin (Quercetin-3-O-glucoside) | 50 mg/kg (oral) | 2212.7 ± 914.1 ng/mL (as quercetin) | ~15 min | 2212.7 ± 914.1 min*mg/L (as quercetin) | Rat | [5] |

Note: The data for quercetin aglycone, quercetin-3-O-glucuronide, and isoquercitrin are provided for context and comparison. The absence of data for quercetin 3-O-sophoroside highlights a key area for future research.

Experimental Protocols

In Situ Rat Gut Perfusion Model

This model is instrumental in studying the intestinal absorption of compounds in a controlled environment while maintaining physiological conditions.

Objective: To determine the extent and mechanism of intestinal absorption of quercetin 3-O-sophoroside.

Methodology:

-

Animal Preparation: Male rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.

-

Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum is isolated and cannulated at both ends. The bile duct is also cannulated to prevent bile secretion into the perfused segment.

-

Perfusion: The isolated intestinal segment is gently flushed with warm saline to remove any remaining contents. A perfusion solution containing a known concentration of quercetin 3-O-sophoroside is then circulated through the segment at a constant flow rate.

-

Sample Collection: Blood samples are collected from the portal vein at predetermined time intervals. The perfusate leaving the intestinal segment is also collected.

-

Analysis: The concentrations of quercetin 3-O-sophoroside and its metabolites in the plasma and perfusate are determined using analytical techniques such as HPLC-MS/MS.

Analytical Method: HPLC-MS/MS for Quercetin and its Metabolites

Objective: To identify and quantify quercetin 3-O-sophoroside and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile). The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is used for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile is typically employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection. The analysis is often performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are used for the quantification of the target analytes.

Visualizations

Metabolic Pathway of Quercetin 3-O-sophoroside

Caption: Proposed metabolic pathway of quercetin 3-O-sophoroside.

Experimental Workflow for In Situ Rat Gut Perfusion

Caption: Workflow for the in situ rat gut perfusion experiment.

General Quercetin-Modulated Signaling Pathways

Caption: Overview of signaling pathways modulated by quercetin.

Conclusion and Future Directions

The available evidence indicates that quercetin 3-O-sophoroside has a distinct metabolic profile characterized by the potential for intact absorption and subsequent phase II metabolism, alongside microbial catabolism in the colon. However, a significant gap exists in the literature concerning its quantitative bioavailability in humans. Future research should focus on conducting pharmacokinetic studies in human subjects to determine key parameters such as Cmax, Tmax, and AUC. Furthermore, elucidating the specific transporters involved in the intact absorption of quercetin 3-O-sophoroside and the precise bioactivities of its methylated and sulfated metabolites will be crucial for a comprehensive understanding of its physiological effects. Such data will be invaluable for the development of functional foods and targeted therapeutic agents.

References

- 1. A comparison of the absorption and metabolism of the major quercetin in brassica, quercetin-3-O-sophoroside, to that of quercetin aglycone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quercetin 3-O-sophoroside: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside, consisting of the well-known aglycone quercetin linked to a sophorose disaccharide (two glucose units) at the 3-position.[1][2] As a member of the flavonol class, it is widely distributed in the plant kingdom and is a significant component of various fruits, vegetables, and medicinal herbs.[3][4] This compound, also known as Baimaside, is of increasing interest to the scientific community due to the potent biological activities attributed to it, which underpin the use of its source plants in various traditional medicine systems.[3][5][6]

Found in plants such as Abelmoschus manihot, Wrightia tinctoria, and Goji berries (Lycium barbarum), quercetin 3-O-sophoroside contributes to their therapeutic profiles, which include anti-inflammatory, antioxidant, and nephroprotective effects.[3][7][8] Its molecular structure, featuring multiple hydroxyl groups and a glycosidic linkage, dictates its solubility, bioavailability, and potent capacity to scavenge free radicals and modulate key cellular signaling pathways.[3][4] This technical guide provides an in-depth overview of quercetin 3-O-sophoroside, focusing on its traditional medicinal context, pharmacological activities, quantitative data, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Presence in Traditional Medicine

While the isolated compound is a subject of modern research, its role in traditional medicine is understood through the ethnobotanical use of the plants in which it is a prominent constituent.

-

Abelmoschus manihot (Aibika): The flowers of A. manihot have a long history of use in Traditional Chinese Medicine for treating chronic kidney disease, inflammation, ulcers, and burns.[3][9] The plant's demonstrated anti-inflammatory, antioxidant, and nephroprotective activities are attributed in part to its rich flavonoid content, including quercetin 3-O-sophoroside.[4] Traditional preparations often involve using the flowers and leaves to alleviate pain and treat urinary infections.[1][3]

-

Wrightia tinctoria (Dyer's Oleander): In traditional Indian medicine, this plant is recognized for its use in treating skin conditions like psoriasis and dandruff.[8] Its bark and leaves are also used for their anti-inflammatory, antidiarrheal, and febrifuge properties.[8] The presence of quercetin 3-O-sophoroside contributes to the plant's overall pharmacological profile.

-

Lycium barbarum (Goji Berry): Used for over 2,000 years in Traditional Chinese Medicine, Goji berries are prescribed to treat a variety of conditions, including diabetes and hypertension.[7] Quercetin 3-O-sophoroside is one of the glycosides identified in this plant, contributing to its complex phytochemical composition and therapeutic effects.[7]

Pharmacological Activities & Mechanisms of Action

The biological activities of quercetin 3-O-sophoroside are primarily centered on its antioxidant and anti-inflammatory effects. These properties are foundational to its potential therapeutic applications.

Antioxidant Activity

Quercetin 3-O-sophoroside is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[3] This activity is crucial in preventing cellular damage associated with a range of chronic diseases.[3] Its efficacy has been quantified in various assays, demonstrating its ability to inhibit lipid peroxidation and scavenge radicals.[1][10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quercetin glycosides, including quercetin 3-O-sophoroside, exert significant anti-inflammatory effects by modulating cellular signaling pathways.[11][12] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, quercetin 3-O-sophoroside can effectively suppress the inflammatory cascade.[10][12]

Quantitative Pharmacological Data

The biological activities of quercetin 3-O-sophoroside and extracts rich in this compound have been quantified in several studies. The data below is summarized for clarity.

| Activity Type | Assay | Test Substance | Result | Reference |

| Antioxidant | Lipid Peroxidation Inhibition | Pure Quercetin 3-O-sophoroside | IC₅₀: 9.2 µM | [1][6][10] |

| Antioxidant | ABTS Radical Scavenging | Pure Quercetin 3-O-sophoroside | 1.45 (Relative Antioxidant Capacity vs. Trolox) | [1][6][10] |

| Antioxidant | DPPH Radical Scavenging | Purple Carnation Extract | IC₅₀: 37.42 ± 0.20 µg/mL | [13] |

| Antioxidant | OH⁻ Radical Scavenging | Juglans regia Pollen Extract | IC₅₀: 92.89 µg/mL | [14] |

| Antioxidant | Ferrous Ion Chelating | Juglans regia Pollen Extract | IC₅₀: 335.01 µg/mL | [14] |

| Anticancer | Cytotoxicity against A549 cells | Purple Carnation Extract | IC₅₀: >500 µg/mL | [13] |

| Anticancer | Cytotoxicity against U2OS cells | Purple Carnation Extract | IC₅₀: 271.2 ± 27.51 µg/mL | [13] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key pharmacological activities of quercetin 3-O-sophoroside.

General Experimental Workflow

The typical workflow for investigating a natural product like quercetin 3-O-sophoroside involves extraction from a plant source, isolation and purification of the compound, structural identification, and subsequent bioactivity testing.